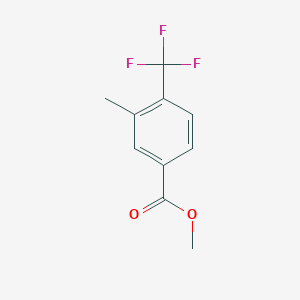

Methyl 3-methyl-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(9(14)15-2)3-4-8(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGOQPBBHLQCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Trifluoromethylated Scaffolds: A Technical Guide to Methyl 3-methyl-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoates in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity and material properties.[1] Methyl 3-methyl-4-(trifluoromethyl)benzoate, a substituted aromatic ester, embodies this principle. While specific public domain data for this exact regioisomer (CAS Number: 957205-72-0) is limited, this guide will provide a comprehensive technical overview by drawing upon established knowledge of closely related trifluoromethylated benzoates. By examining the synthesis, properties, and applications of its isomers, we can build a robust framework for understanding and utilizing this important chemical entity.

This guide will serve as a valuable resource for professionals in pharmaceutical development, agrochemical synthesis, and materials science, offering insights into the nuanced role of trifluoromethylated building blocks in creating novel and effective molecules.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. The table below summarizes key properties, largely inferred from data available for isomeric trifluoromethylated methyl benzoates. These values provide a baseline for experimental design and computational modeling.

| Property | Value (Inferred) | Source / Comments |

| CAS Number | 957205-72-0 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₉F₃O₂ | - |

| Molecular Weight | 218.18 g/mol | - |

| Appearance | Colorless to light yellow liquid | Inferred from related isomers[2] |

| Boiling Point | ~94-95 °C / 21 mmHg | Based on Methyl 4-(trifluoromethyl)benzoate |

| Density | ~1.2-1.3 g/mL at 25 °C | Based on isomers[2] |

| Refractive Index | ~1.451 at 20 °C | Based on Methyl 4-(trifluoromethyl)benzoate |

| Solubility | Soluble in various organic solvents | Inferred from general properties of similar compounds[2] |

Spectroscopic Data Interpretation:

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylated methyl benzoates typically involves a multi-step process. While a specific, validated protocol for this compound is not publicly detailed, a general and adaptable synthetic strategy can be derived from established methods for its isomers.

A common approach involves the esterification of the corresponding carboxylic acid. A plausible synthetic route is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized procedure based on the Fischer esterification of benzoic acids and can be adapted for the synthesis of this compound.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Causality in Experimental Choices:

-

Excess Methanol: Using methanol as both a reactant and a solvent shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[4]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4]

-

TLC Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting carboxylic acid (which is more polar and will have a lower Rf value) and the appearance of the less polar ester product (higher Rf value).[5]

Applications in Drug Discovery and Materials Science

The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated benzoates valuable intermediates in the synthesis of a wide range of functional molecules.

Pharmaceutical Development:

The -CF3 group is a bioisostere for several other functional groups and can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1] While specific drugs derived from this compound are not documented, its structural motifs are present in various pharmacologically active compounds. It serves as a critical building block for creating more complex molecules with potential therapeutic applications.[6]

Caption: The role of this compound as an intermediate in drug discovery.

Materials Science:

In materials science, the incorporation of fluorinated moieties can enhance the thermal stability, chemical resistance, and other physical properties of polymers and coatings.[2] Trifluoromethylated benzoates can be used as monomers or additives in the development of high-performance materials.[7]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control and reaction monitoring. The following techniques are suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity and quantifying the concentration of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is ideal for identifying and quantifying volatile compounds. The mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its fragments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is indispensable for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the molecular structure and confirm the positions of the methyl and trifluoromethyl groups on the aromatic ring.[8]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for its isomers should be followed.

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[3][9] It is also likely a combustible liquid.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound represents a valuable, albeit under-documented, building block in the chemist's toolbox. By understanding the properties and reactivity of its more studied isomers, researchers can effectively harness its potential in the synthesis of novel pharmaceuticals and advanced materials. The strategic placement of the methyl and trifluoromethyl groups on the benzoate core offers a unique scaffold for further chemical exploration and innovation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound will undoubtedly increase.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. angenechemical.com [angenechemical.com]

Methyl 3-methyl-4-(trifluoromethyl)benzoate: A Comprehensive Physicochemical Profile for Advanced Research and Development

Introduction

Methyl 3-methyl-4-(trifluoromethyl)benzoate is a highly functionalized aromatic ester that serves as a critical building block in modern synthetic chemistry. Its strategic placement of a methyl group and a trifluoromethyl group on the benzoate scaffold imparts a unique combination of steric and electronic properties. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is particularly significant in drug discovery for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity of parent molecules. This technical guide provides a detailed examination of the essential physicochemical properties of this compound, offering both curated data and field-proven experimental methodologies to support its application by researchers, chemists, and drug development professionals.

Core Molecular and Physical Properties

A foundational understanding of a compound's intrinsic properties is paramount for its effective use in any application, from reaction design to formulation. These core attributes dictate the compound's physical state, stability, and handling requirements.

Table 1: Fundamental Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| CAS Number | 1644-79-7 | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 49-51 °C | |

| Boiling Point | 234.3 °C at 760 mmHg (Predicted) | |

| Density | 1.303 g/cm³ (Predicted) | |

| Flash Point | 95.5 °C (Predicted) |

Note: Some physical properties are based on high-quality in silico predictions, which are invaluable for initial experimental design but should be confirmed empirically where necessary.

Spectroscopic Profile: Structural Verification

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation. The following sections detail the expected spectral characteristics for this compound, providing a reference for analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular skeleton.

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the three types of protons: the aromatic protons on the benzene ring, the singlet for the methyl (-CH₃) group protons, and the singlet for the methoxy (-OCH₃) protons of the ester. The chemical shifts and coupling patterns of the aromatic protons are critical for confirming the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon spectrum will display unique resonances for all ten carbon atoms, including the ester carbonyl carbon (~165-170 ppm), the aromatic carbons (with shifts influenced by the substituents), the methyl carbon, the methoxy carbon, and the characteristic quartet of the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A single, sharp resonance is anticipated in the fluorine spectrum, confirming the presence of a single trifluoromethyl group environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ , characteristic of the ester carbonyl group.

-

C-F Stretches: Multiple strong absorption bands will be present in the 1100-1350 cm⁻¹ region, which is a hallmark of the C-F bonds within the trifluoromethyl group.

-

C-O Stretch: A distinct band corresponding to the ester C-O bond will appear between 1250-1300 cm⁻¹ .

-

Aromatic C=C Stretches: Medium-intensity bands will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Under standard Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of approximately 218.17.

Solubility and Lipophilicity: Guiding Principles for Drug Development

Solubility and lipophilicity are critical physicochemical parameters that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making them central to the interests of drug development professionals.

Table 2: Predicted Solubility and Partition Coefficient

| Property | Predicted Value | Significance in R&D |

| LogP (Octanol/Water Partition Coefficient) | 3.2 - 3.5 | Indicates high lipophilicity; suggests good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Low | Low aqueous solubility is a common challenge for lipophilic compounds that often requires formulation strategies to improve bioavailability. |

The high LogP value is a direct consequence of the trifluoromethyl group and the overall hydrocarbon structure. While beneficial for crossing biological membranes, it necessitates careful consideration during formulation to ensure adequate dissolution.

Experimental Protocol: Determining LogP via the Shake-Flask Method

This protocol is the gold-standard method for empirical LogP determination, providing a trustworthy measure of a compound's lipophilicity.[2]

Objective: To quantify the equilibrium partitioning of this compound between n-octanol and water.

Materials:

-

This compound (high purity)

-

n-Octanol (pre-saturated with water)

-

Buffered water (e.g., phosphate buffer, pH 7.4; pre-saturated with n-octanol)

-

Thermostatic shaker

-

Centrifuge capable of holding separation funnels or vials

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS) for quantification

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the n-octanol phase at a concentration that will be accurately measurable in both phases post-partitioning.

-

Partitioning: In a separation funnel or appropriate vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., in a 1:1 or 1:2 ratio).

-

Equilibration: Secure the vessel in a thermostatic shaker (e.g., at 25 °C) and shake gently for a sufficient duration (typically 2-24 hours) to reach equilibrium. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the vessel for 15-30 minutes to ensure a clean and complete separation of the two phases.

-

Sampling & Analysis: Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Diagram 1: Experimental Workflow for LogP Determination

References

Methyl 3-methyl-4-(trifluoromethyl)benzoate molecular structure and weight

An In-depth Technical Guide to Methyl 3-methyl-4-(trifluoromethyl)benzoate: Structure, Properties, and Application in Modern Drug Discovery

Executive Summary

This compound is a substituted aromatic carboxylate ester of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a methyl group at the 3-position and a trifluoromethyl (CF₃) group at the 4-position of the benzoate ring, provides a unique combination of steric and electronic properties. The trifluoromethyl group, in particular, is a privileged moiety in pharmaceutical design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide offers a comprehensive technical overview of the compound's molecular structure, physicochemical properties, a logical synthetic pathway, and its strategic importance as a building block for novel therapeutic agents.

Molecular Identity and Physicochemical Properties

Molecular Structure

The formal IUPAC name for this compound is This compound . It consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a methyl group (-CH₃) at position 3, and a trifluoromethyl group (-CF₃) at position 4.

The precise arrangement of these functional groups is critical to its reactivity and interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the aromatic ring, while the methyl group adds steric bulk and lipophilicity.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. For context, data for the related, more common isomers, methyl 3-(trifluoromethyl)benzoate and methyl 4-(trifluoromethyl)benzoate, are included for comparison.

| Property | This compound | Methyl 3-(trifluoromethyl)benzoate | Methyl 4-(trifluoromethyl)benzoate |

| CAS Number | 957205-72-0[1] | 2557-13-3[2][3] | 2967-66-0[4][5] |

| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂[2][3] | C₉H₇F₃O₂ |

| Molecular Weight | 218.18 g/mol [1] | 204.15 g/mol [2][3] | 204.15 g/mol [4][5] |

| Appearance | Not specified | Colorless to almost colorless clear liquid[2] | Liquid[4] |

| Boiling Point | Not specified | 198 °C[2] or 93-95 °C @ 20 mmHg[6] | 94-95 °C @ 21 mmHg[4][5] |

| Density | Not specified | ~1.3 g/mL[2] or 1.295 g/mL @ 25 °C[6] | 1.268 g/mL @ 25 °C[4][5] |

| Refractive Index | Not specified | n20/D 1.45[2] or 1.453[6] | n20/D 1.451[4][5] |

The Strategic Role of Key Functional Groups in Medicinal Chemistry

The utility of this compound in drug design stems directly from the properties imparted by its methyl and trifluoromethyl substituents.

The Trifluoromethyl (CF₃) Group: A Bioisostere and Metabolic Blocker

The CF₃ group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often serves to block metabolic hotspots on an aromatic ring, increasing the drug's half-life.

-

Lipophilicity : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins or the central nervous system.

-

Electronic Effects : As a strong electron-withdrawing group, the CF₃ group lowers the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH. This can have a dramatic effect on receptor binding and solubility.

The Methyl (CH₃) Group: Modulating Potency and Selectivity

While seemingly simple, the methyl group is a powerful tool for optimizing lead compounds. Its placement at the 3-position, ortho to the ester and meta to the CF₃ group, is significant.

-

Hydrophobic Interactions : The methyl group can occupy small hydrophobic pockets within a target protein's binding site, increasing binding affinity and potency.

-

Conformational Control : The steric bulk of the methyl group can restrict the rotation of the ester group, locking the molecule into a more favorable conformation for receptor binding.

-

Selectivity : By adding steric hindrance, the methyl group can prevent the molecule from binding to off-target proteins, thereby improving the drug's selectivity and reducing side effects.

Synthesis and Experimental Protocols

This compound is not as commercially prevalent as its simpler isomers, necessitating a clear and reliable synthetic strategy. The most direct and field-proven approach is the esterification of its corresponding carboxylic acid precursor, 3-methyl-4-(trifluoromethyl)benzoic acid.

Retrosynthetic Analysis and Workflow

The synthesis logically begins from commercially available precursors, such as 3-methyl-4-(trifluoromethyl)aniline. The workflow involves a well-established Sandmeyer reaction to convert the amine to a nitrile, followed by hydrolysis to the carboxylic acid, and finally, Fisher esterification to yield the target product.

References

- 1. This compound - [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 3-(trifluoromethyl)benzoate CAS#: 2557-13-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 3-methyl-4-(trifluoromethyl)benzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide focuses on Methyl 3-methyl-4-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry due to its structural motifs—a trifluoromethyl group and a methyl-substituted benzoate core—which are often associated with enhanced biological activity and metabolic stability.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first consider its molecular structure. The molecule possesses both hydrophobic (the benzene ring, methyl, and trifluoromethyl groups) and polar (the methyl ester group) characteristics. The interplay of these features will govern its interaction with different solvents.

Key Structural Features Influencing Solubility:

-

Trifluoromethyl Group (-CF3): This highly electronegative group significantly impacts the electronic properties of the benzene ring and increases the molecule's lipophilicity.[1] This generally suggests better solubility in non-polar or moderately polar aprotic solvents.

-

Methyl Group (-CH3): The methyl group is an electron-donating group and contributes to the overall non-polar character of the molecule.

-

Methyl Ester Group (-COOCH3): This group provides a site for hydrogen bonding with protic solvents and contributes a polar character to the molecule, potentially allowing for some solubility in more polar solvents.

Based on these features, we can make some educated predictions about the solubility of this compound. The general principle of "like dissolves like" suggests that the compound will be more soluble in solvents with similar polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can interact with the polar ester group and can also solvate the non-polar parts of the molecule effectively.[2][3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | The ester group can act as a hydrogen bond acceptor. However, the large non-polar region may limit high solubility. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to High | These solvents offer a balance of polarity that can accommodate both the polar ester and the non-polar aromatic ring. |

| Non-Polar Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Non-Polar Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving many organic compounds due to their ability to induce dipole moments. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |

It is important to note that these are predictions. For structurally similar compounds like Methyl 4-(trifluoromethyl)benzoate, it has been noted to be slightly soluble in chloroform and methanol.[5] Another related compound, Methyl 4-(trifluoromethoxy)benzoate, is reported to be soluble in DMSO and slightly soluble in chloroform and methanol.[6] These observations support the general trends outlined above.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and reliable for determining the solubility of a compound like this compound.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMSO, DMF)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Heating (Optional): If the solid does not dissolve at room temperature, gently warm the mixture in a water bath (e.g., to 40-50 °C) and observe for dissolution. Note any changes upon cooling back to room temperature.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: Little to no solid dissolves.

-

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-methyl-4-(trifluoromethyl)benzoate

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize Methyl 3-methyl-4-(trifluoromethyl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices and offers a framework for the structural elucidation of this and similar fluorinated aromatic compounds.

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[2][3] It is based on the interaction of atomic nuclei with an external magnetic field.[4] For organic molecules, ¹H and ¹³C NMR are the most common and informative variants.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Based on the structure and analysis of analogs such as Methyl 4-(trifluoromethyl)benzoate[5], the predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Singlet | 1H | H-2 | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. |

| ~7.9 | Doublet | 1H | H-6 | This proton is ortho to the ester group and shows coupling to H-5. |

| ~7.5 | Doublet | 1H | H-5 | This proton is coupled to H-6. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical shift range. |

| ~2.6 | Singlet | 3H | Ar-CH₃ | The aromatic methyl protons will appear as a singlet in the upfield region of the aromatic signals. |

| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | Reference |

| Methyl 4-(trifluoromethyl)benzoate | 8.14 (d, 2H), 7.68 (d, 2H) | 3.94 (s, 3H) | [5] |

| Methyl Benzoate | 8.02-7.97 (m, 2H), 7.47 (d, 1H), 7.39-7.32 (m, 2H) | 3.83 (s, 3H) | [6] |

The presence of the methyl group at the 3-position in the target molecule will break the symmetry seen in Methyl 4-(trifluoromethyl)benzoate, resulting in three distinct aromatic signals instead of two doublets.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the ester is significantly downfield. |

| ~135-120 | Aromatic Carbons | Six distinct signals are expected due to the lack of symmetry. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| ~124 (q) | -CF₃ | The trifluoromethyl carbon will be a quartet with a large coupling constant. |

| ~52 | -OCH₃ | The methyl carbon of the ester. |

| ~20 | Ar-CH₃ | The aromatic methyl carbon. |

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) | -CF₃ Carbon (δ, ppm) | Reference |

| Methyl 4-(trifluoromethyl)benzoate | 165.9 | 134.5 (q), 133.5, 130.1, 125.5 (q) | 52.6 | 123.8 (q) | [5] |

| Methyl Benzoate | 166.7 | 132.6, 130.4, 129.4, 128.8, 128.1 | 51.7 | - | [6] |

The chemical shifts of the aromatic carbons in the target molecule will be influenced by the positions of both the methyl and trifluoromethyl groups.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Methyl groups |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1300-1100 | C-F stretch | Trifluoromethyl group |

| ~1250, ~1100 | C-O stretch | Ester |

The NIST WebBook provides an IR spectrum for Methyl 3-(trifluoromethyl)benzoate which shows strong absorptions in the C-F stretching region and a prominent C=O stretch.[7] This provides a strong basis for the predicted spectrum of the target molecule.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

The electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): at m/z = 218, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z = 187: Loss of a methoxy radical (•OCH₃).

-

m/z = 159: Loss of a carbomethoxy group (•COOCH₃).

-

m/z = 149: Loss of the trifluoromethyl group (•CF₃).

-

The mass spectrum of Methyl 3-(trifluoromethyl)benzoate shows a molecular ion at m/z 204 and significant fragments corresponding to the loss of the methoxy and trifluoromethyl groups.[7] The fragmentation pattern of the target molecule is expected to be similar, with the additional methyl group influencing the relative abundances of the fragment ions.

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for acquiring a mass spectrum using GC-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. While experimental data for this specific compound is not widely published, a thorough analysis of its structural features and comparison with closely related analogs allows for a reliable prediction of its spectroscopic data. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this and similar complex organic molecules.

References

- 1. GSRS [precision.fda.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Methyl 3-trifluoromethylbenzoate [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Methyl 3-methyl-4-(trifluoromethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Perspective on Proactive Safety

In the fast-paced environment of drug discovery and chemical synthesis, the pressure to achieve results can be immense. However, the foundational principle of sound science is not just accuracy, but safety. This guide is crafted from the perspective of a senior application scientist, moving beyond the boilerplate recitations of a standard Safety Data Sheet (SDS). Our objective is to provide not just a set of rules, but a coherent, scientifically-grounded framework for handling Methyl 3-methyl-4-(trifluoromethyl)benzoate. We will delve into the why behind each precaution, connecting the chemical's intrinsic properties to the practical steps required to ensure the well-being of laboratory personnel and the integrity of the research. Trustworthiness in the lab is a self-validating system; rigorous safety protocols are the bedrock of that system.

Section 1: Compound Profile and Hazard Identification

This compound is an aromatic ester containing a trifluoromethyl (-CF3) group. This functional group is common in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] However, the very properties that make the -CF3 group desirable in a final molecule necessitate careful handling of its synthetic intermediates.

1.1: Core Hazard Synopsis

The primary hazards associated with this compound, as identified in safety data sheets for it and structurally similar molecules, are summarized below.[3][4][5][6] It is crucial to recognize that this is a multi-hazard substance, requiring a holistic approach to risk mitigation.

-

Flammability: The compound is a flammable or combustible liquid and its vapor can form explosive mixtures with air.[3][4] Vapors are heavier than air and may travel a considerable distance to an ignition source.[3]

-

Irritation: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory tract irritation upon inhalation.[3][4][6][7]

-

Toxicological Profile: While comprehensive toxicological data for this specific molecule is not widely published, related compounds show moderate toxicity. The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4] The trifluoromethyl group itself is generally considered stable and not inherently toxic, but it modifies the properties of the parent molecule.[8]

1.2: Physicochemical Data Summary

Understanding the physical properties is the first step in predicting a chemical's behavior in a laboratory setting. This data informs everything from storage conditions to spill response.

| Property | Value | Source & Significance |

| Molecular Formula | C₁₀H₉F₃O₂ | [6] Defines the elemental composition. |

| Molecular Weight | 218.17 g/mol | (Calculated) Relevant for stoichiometric calculations. |

| Appearance | Colorless to pale yellow liquid | [1] Visual confirmation of the substance. |

| Boiling Point | ~198 °C (for similar isomers) | [1] High boiling point reduces vapor pressure at room temperature, but heating increases inhalation risk. |

| Flash Point | ~82 °C / 180 °F (for similar isomers) | [7] The lowest temperature at which vapors can ignite. Dictates storage and handling away from ignition sources. |

| Density | ~1.3 g/mL (for similar isomers) | [1] Heavier than water. |

Section 2: The Hierarchy of Controls - A Risk Mitigation Framework

Effective safety management follows a tiered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. reddit.com [reddit.com]

A-## An In-Depth Technical Guide to the Discovery and History of Trifluoromethyl-Substituted Benzoates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into organic molecules has been a transformative event in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties can profoundly alter the lipophilicity, metabolic stability, and binding affinity of parent compounds.[3][4] This guide provides a comprehensive exploration of the discovery and historical development of a key class of these compounds: trifluoromethyl-substituted benzoates. We will delve into the foundational discoveries, trace the evolution of synthetic methodologies, and examine the scientific rationale behind key experimental choices, offering a robust technical resource for professionals in the field.

The Dawn of a New Era: Early Recognition of the Trifluoromethyl Group's Potential

The journey of trifluoromethyl-substituted compounds began long before their specific application in benzoates. The biological significance of organofluorine compounds started to gain traction in the early 20th century. A pivotal moment came in 1927 when F. Lehmann first investigated the biological activity of trifluoromethyl compounds, laying the groundwork for future research.[5] However, it was in the mid-1940s that research into the medicinal use of the trifluoromethyl group began to intensify.[6]

Early synthetic efforts were not for the faint of heart. One of the first successful methods to introduce a trifluoromethyl group onto an aromatic ring was developed by Frédéric Swarts in 1892.[5] This process involved the reaction of benzotrichloride with antimony fluoride (SbF3).[5] By the 1930s, industrial chemists at Kinetic Chemicals and IG Farben had refined this process, replacing the hazardous antimony fluoride with hydrogen fluoride (HF) for the synthesis of benzotrifluoride.[5]

These early methods, while groundbreaking, were often harsh and lacked the selectivity required for complex molecule synthesis. The challenge lay in developing milder and more versatile reagents and reactions.

The Evolution of Synthesis: From Harsh Reagents to Precision Tools

The quest for more controlled and efficient trifluoromethylation methods has been a central theme in organofluorine chemistry. This evolution can be broadly categorized into the development of nucleophilic, electrophilic, and radical trifluoromethylating agents.

2.1. The Rise of Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

A significant breakthrough came with the introduction of trifluoromethyltrimethylsilane (CF3SiMe3), famously known as the Ruppert-Prakash reagent . First reported by Ruppert in 1984, this reagent serves as a source of the trifluoromethyl anion (CF3-).[7] This development was a game-changer, allowing for the nucleophilic trifluoromethylation of a wide range of electrophiles, including carbonyl compounds. The ability to introduce a CF3 group onto a carbonyl carbon opened new avenues for synthesizing complex molecules, including precursors to trifluoromethyl-substituted benzoates.[2]

Experimental Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

-

Objective: To introduce a trifluoromethyl group to an aldehyde, forming a trifluoromethylated alcohol.

-

Materials:

-

Aldehyde (1.0 mmol)

-

Ruppert-Prakash Reagent (CF3SiMe3, 1.2 mmol)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the aldehyde in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Ruppert-Prakash reagent to the stirred solution.

-

Add the TBAF solution dropwise to initiate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality in Experimental Design: The use of a catalytic amount of a fluoride source like TBAF is crucial. The fluoride anion activates the silicon-carbon bond in the Ruppert-Prakash reagent, facilitating the transfer of the trifluoromethyl nucleophile to the electrophilic carbonyl carbon. The anhydrous conditions are essential to prevent the quenching of the highly reactive trifluoromethyl anion.

2.2. The Advent of Electrophilic Trifluoromethylation: Yagupolskii and Umemoto Reagents

While nucleophilic reagents were a major advance, the need for stable and effective electrophilic trifluoromethylating agents ("CF3+") remained. In 1984, a landmark achievement was reported by Yagupolskii and co-workers, who developed diaryl(trifluoromethyl)sulfonium salts.[8] These reagents could transfer a "CF3+" equivalent to nucleophiles.[8]

Building on this concept, Teruo Umemoto developed a series of powerful and shelf-stable electrophilic trifluoromethylating agents based on S-(trifluoromethyl)dibenzochalcogenium salts.[8][9] These Umemoto reagents have become indispensable tools in modern organic synthesis, enabling the direct trifluoromethylation of a wide array of nucleophiles, including enolates, phenols, and heterocycles.[8][9][10]

Diagram: General Mechanism of Electrophilic Trifluoromethylation

Caption: Electrophilic trifluoromethylation workflow.

2.3. Radical Trifluoromethylation: Harnessing Unpaired Electrons

Radical trifluoromethylation offers a complementary approach, often enabling the functionalization of C-H bonds in unactivated arenes and heteroarenes.[10] An early example, reported in 1949, involved the photochemical reaction of iodotrifluoromethane with ethylene.[5] More recently, photoredox catalysis has emerged as a powerful strategy for generating trifluoromethyl radicals under mild conditions.[10] Reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (Langlois' reagent) have proven effective in these transformations.[5][10][11]

Trifluoromethyl-Substituted Benzoates in Drug Discovery

The convergence of these synthetic advancements has enabled the creation of a vast library of trifluoromethyl-substituted compounds, with benzoates being a particularly important class. The trifluoromethyl group acts as a bioisostere for groups like methyl or chloro, allowing for the fine-tuning of a drug candidate's properties.[6] Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and enhance metabolic stability by blocking sites of oxidation.[4][6]

A notable example is the development of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor (LXR) agonists, which are of interest in the treatment of atherosclerosis.[12] Structure-activity relationship studies of these compounds have demonstrated how the strategic placement of the trifluoromethyl group can enhance biological activity.[12]

Table 1: Notable Drugs Containing the Trifluoromethyl Group

| Drug Name | Brand Name | Therapeutic Class |

| Fluoxetine | Prozac | Antidepressant (SSRI)[1][6] |

| Celecoxib | Celebrex | NSAID (COX-2 Inhibitor)[5][6] |

| Efavirenz | Sustiva | HIV Reverse Transcriptase Inhibitor[6] |

| Aprepitant | Emend | Antiemetic |

Modern Synthetic Approaches to Trifluoromethyl-Substituted Benzoates

Contemporary methods for synthesizing trifluoromethyl-substituted benzoates often involve metal-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed coupling reactions can be used to attach a trifluoromethylated aromatic ring to a benzoate precursor.

Diagram: Retrosynthetic Analysis of a Trifluoromethyl-Substituted Benzoate

Caption: Retrosynthesis of a trifluoromethyl-benzoate.

More recently, innovative reagents like trifluoromethyl benzoate (TFBz) have been developed as versatile and shelf-stable trifluoromethoxylation agents.[13][14][15] While not directly forming a trifluoromethyl-substituted benzoate, this highlights the ongoing innovation in utilizing benzoate structures within organofluorine chemistry.

Future Perspectives

The field of organofluorine chemistry continues to evolve at a rapid pace. The development of new, more efficient, and selective trifluoromethylation methods remains a key area of research. Asymmetric trifluoromethylation, which allows for the stereocontrolled introduction of the CF3 group, is a particularly exciting frontier.[5] The continued exploration of novel trifluoromethyl-substituted benzoates will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with enhanced properties.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Trifluoromethylation made easy | News | Chemistry World [chemistryworld.com]

- 12. Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most powerful and widely adopted strategies in modern drug design.[1][2] Its profound impact on a molecule's physicochemical and pharmacological profile is unparalleled, offering medicinal chemists a versatile tool to overcome common challenges in drug development, from poor metabolic stability to suboptimal target engagement. This guide provides an in-depth exploration of the CF3 group, synthesizing fundamental principles with field-proven insights. We will dissect the unique properties of this moiety, elucidate its influence on pharmacokinetics and pharmacodynamics, present practical synthetic considerations, and examine its role in successful drug candidates.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The utility of the CF3 group stems from a unique combination of electronic, steric, and stability-enhancing properties that distinguish it from other common substituents like the methyl group or halogens.[3][4]

Electronic Effects

The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I).[4][5] This significantly alters the electron density of the molecular scaffold to which it is attached.[6] This electronic perturbation can lower the pKa of nearby acidic groups or decrease the basicity of adjacent amines, influencing the ionization state of a drug at physiological pH.[4][7] Furthermore, this strong electron-withdrawing nature can enhance interactions with biological targets.[1]

Lipophilicity

The CF3 group is highly lipophilic, a property that is critical for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] It significantly increases a molecule's lipid solubility, which can enhance its ability to cross biological membranes like the gut wall or the blood-brain barrier.[6][10] The lipophilicity of a substituent is often quantified by the Hansch-Fujita π constant, where a positive value indicates an increase in lipophilicity. The CF3 group has a Hansch π value of +0.88, making it one of the more lipophilic substituents used in drug design.[3][5]

Metabolic Stability

One of the most significant advantages of the CF3 group is its exceptional stability towards metabolic degradation.[9][10] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][5] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family.[6][11] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing its clearance.[1][3][11]

Steric and Conformational Effects

With a steric bulk often compared to an isopropyl group, the CF3 moiety can influence a molecule's conformation and its fit within a target's binding pocket.[5][12] This can lead to improved binding affinity and selectivity.[1][10] Unlike a planar methoxy group, the trifluoromethoxy group (–OCF3), a related moiety, is known to adopt a non-planar conformation relative to an attached phenyl ring, which can be exploited to probe or orient molecules within a binding site.[13] The CF3 group's size and shape can provide favorable hydrophobic packing interactions without introducing excessive volume.[5]

Diagram 1: Core Physicochemical Properties of the CF3 Group

Caption: Key physicochemical characteristics of the trifluoromethyl group.

Impact on Pharmacokinetics and Pharmacodynamics

The fundamental properties of the CF3 group translate directly into profound effects on a drug's behavior in the body (pharmacokinetics) and its interaction with its biological target (pharmacodynamics).

Pharmacokinetic Modulation (ADME)

-

Absorption & Distribution: By increasing lipophilicity, the CF3 group often improves a drug's permeability across cell membranes, leading to better oral bioavailability and distribution into tissues, including the central nervous system.[1][6] The antidepressant fluoxetine is a classic example where the CF3 group contributes to its efficient brain penetration.[3]

-

Metabolism: As discussed, the chemical inertness of the C-F bond makes the CF3 group a powerful tool for enhancing metabolic stability.[11][14] This leads to a longer drug half-life, which can allow for less frequent dosing and a more stable therapeutic window.[1][3]

-

Excretion: While increased lipophilicity can sometimes lead to reduced aqueous solubility and challenges with clearance, the overall ADME profile is a balance of multiple factors.[5][15] The modulation of pKa by the CF3 group can also influence solubility and excretion pathways.

Pharmacodynamic Enhancement

-

Binding Affinity: The CF3 group can enhance target binding through several mechanisms. Its steric bulk can promote favorable hydrophobic or van der Waals interactions within the binding site.[1][10] Its strong electron-withdrawing nature can modulate the electronics of a pharmacophore, potentially strengthening electrostatic or hydrogen bonding interactions with the target protein.[1][16]

-

Selectivity: By altering the size, shape, and electronic profile of a ligand, the CF3 group can improve its selectivity for the intended target over off-targets, thereby reducing the potential for side effects. The replacement of a methyl group with a CF3 group in COX-2 inhibitors, for instance, led to compounds with significantly enhanced selectivity.[10]

-

Bioisosterism: The CF3 group is often used as a bioisostere—a substituent that retains similar biological activity—for other groups like chlorine, methyl, and even the aliphatic nitro group.[3][4][17] This replacement can be used to fine-tune steric and electronic properties while overcoming liabilities associated with the original group, such as the perceived toxicity of nitro groups.[17][18]

Diagram 2: Influence of CF3 Group on Drug Properties

Caption: Causal relationships between CF3 properties and drug behavior.

Data Summary: Comparative Physicochemical Properties

To contextualize the impact of the CF3 group, it is useful to compare its properties to those of other common substituents in medicinal chemistry.

| Substituent | Hansch-Fujita π Constant (Lipophilicity) | van der Waals Volume (ų) | Electronic Effect (Hammett σp) |

| -H | 0.00 | 3.5 | 0.00 |

| -CH₃ | +0.56 | 22.4 | -0.17 (Donating) |

| -Cl | +0.71 | 19.9 | +0.23 (Withdrawing) |

| -CF₃ | +0.88 | 39.8 | +0.54 (Strongly Withdrawing) |

Data compiled from various sources for illustrative comparison.[5]

Methodologies & Protocols

The successful application of the CF3 group requires robust methods for both its chemical introduction and the characterization of its effects.

Experimental Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

The causality behind this protocol is to correlate a compound's retention time on a nonpolar stationary phase with its lipophilicity. Highly lipophilic compounds interact more strongly with the stationary phase and thus elute later.

Objective: To determine the octanol-water partition coefficient (LogP) of a trifluoromethylated compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

System Preparation:

-

Equip an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Prepare a mobile phase gradient system: Mobile Phase A (Aqueous): 0.1% Formic Acid in Water; Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

-

Set the column temperature to 40°C and the flow rate to 1.0 mL/min.

-

-

Calibration Curve Generation:

-

Prepare 1 mg/mL stock solutions of a set of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., -1 to +5).

-

Inject each standard onto the HPLC system using a linear gradient (e.g., 5% to 95% B over 15 minutes).

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Plot the known LogP values of the standards against their calculated log(k') values. This is the calibration curve.

-

-

Sample Analysis:

-

Prepare a 1 mg/mL solution of the test compound (e.g., your trifluoromethylated molecule).

-

Inject the test compound under the identical HPLC conditions used for the standards.

-

Measure its retention time and calculate its log(k') value.[15]

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log(k') value.[15]

-

Self-Validation: The protocol's integrity is validated by the linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards run alongside the test compound to ensure system stability.

Synthetic Protocol: Copper-Catalyzed Aromatic Trifluoromethylation

The introduction of a CF3 group onto an aromatic ring is a common and critical transformation. Copper-catalyzed methods are popular due to their versatility.[3]

Objective: To synthesize an aryl-CF3 compound from an aryl iodide using a copper catalyst and a trifluoromethyl source.

Methodology:

-

Reaction Setup:

-

To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.2 mmol, 20 mol%), and a ligand such as 1,10-phenanthroline (0.4 mmol, 40 mol%).

-

Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

-

-

Reagent Addition:

-

Add a trifluoromethylating agent, such as potassium (trifluoromethyl)trimethoxyborate (2.0 mmol, 2.0 equiv.).

-

Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

-

-

Reaction Execution:

-

Place the sealed vial in a pre-heated oil bath or heating block at 100-120°C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated aromatic compound.

-

Diagram 3: General Workflow for Trifluoromethylation

Caption: A typical experimental workflow for synthesizing CF3-arenes.

Case Studies: The CF3 Group in Marketed Drugs

The impact of the trifluoromethyl group is best illustrated by its presence in numerous successful pharmaceuticals across a wide range of therapeutic areas.[3][19][20]

-

Fluoxetine (Prozac): An antidepressant (SSRI) where the para-trifluoromethyl group on a phenoxy ring enhances lipophilicity for blood-brain barrier penetration and contributes to its metabolic profile and selective activity.[3][10][19]

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. The CF3 group on one of the phenyl rings is crucial for fitting into the COX-2 active site and achieving selectivity over the COX-1 isoform.[4][21]

-

Sitagliptin (Januvia): A DPP-4 inhibitor for type 2 diabetes. It features a trifluoromethyl group on a trifluorophenyl moiety, which is critical for potent and selective binding to the target enzyme.

-

Aprepitant (Emend): An antiemetic drug that contains two trifluoromethyl groups. These groups are key to the molecule's high affinity for the neurokinin 1 (NK1) receptor and its ability to cross the blood-brain barrier.[22]

Conclusion

The trifluoromethyl group is far more than a simple substituent; it is a strategic weapon in the medicinal chemist's arsenal.[6][11] Its unique convergence of high electronegativity, lipophilicity, metabolic stability, and defined steric presence allows for the rational modulation of nearly every property critical to a drug's success.[1][2] From enhancing target affinity and selectivity to optimizing pharmacokinetic profiles, the CF3 group has proven its value time and again, solidifying its role as a cornerstone of modern pharmaceutical design.[9][10] A deep understanding of its properties and the methods for its incorporation is therefore essential for any scientist or researcher involved in the development of new chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. annualreviews.org [annualreviews.org]

- 13. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells [frontiersin.org]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 19. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 21. researchgate.net [researchgate.net]

- 22. Trifluoromethylation - Wikipedia [en.wikipedia.org]

A Strategic Guide to Unlocking the Therapeutic Potential of Methyl 3-methyl-4-(trifluoromethyl)benzoate in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, has emerged as a "power-play" substituent, capable of profoundly modulating the physicochemical and pharmacological properties of a lead compound.[1][2] Its strong electron-withdrawing nature, coupled with significant lipophilicity and metabolic stability, offers a compelling toolkit for enhancing target affinity, membrane permeability, and pharmacokinetic profiles.[2][3][4] This guide focuses on a specific, yet underexplored molecule: Methyl 3-methyl-4-(trifluoromethyl)benzoate . While direct biological applications of this compound are not extensively documented, its structural motifs—a trifluoromethyl group adjacent to a methyl group on a benzoate scaffold—present a fascinating starting point for a targeted drug discovery campaign.

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a forward-looking, experience-driven framework for investigating this molecule. We will dissect its molecular profile, hypothesize its potential therapeutic applications by drawing parallels with established drugs, and lay out a comprehensive, multi-stage research and development workflow, complete with detailed experimental considerations.

Part 1: Molecular Profile and Physicochemical Rationale

The therapeutic potential of any small molecule is fundamentally rooted in its chemical structure. This compound combines three key functional groups whose individual and synergistic contributions form the basis of our strategic investigation.

| Property | Structural Feature | Predicted Contribution to Drug-like Properties |

| Metabolic Stability | Trifluoromethyl (-CF₃) Group | The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to an increased half-life and improved oral bioavailability.[2][3] |

| Target Binding & Potency | Trifluoromethyl (-CF₃) Group | As a strong electron-withdrawing group, it alters the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets through hydrogen bonding and electrostatic forces.[3][6] It can serve as a bioisostere for other groups like chlorine or a nitro group.[3][7] |

| Lipophilicity & Permeability | Trifluoromethyl (-CF₃) Group | The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3] |

| Conformational Control | Methyl (-CH₃) Group | The "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can lock a molecule into a more favorable bioactive conformation for target binding, or conversely, disrupt undesirable planarity to improve solubility.[7] |

| Synthetic Handle | Methyl Ester (-COOCH₃) | The ester is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many drug classes. It also serves as a key reactive site for creating a library of amide or other ester analogs to explore structure-activity relationships (SAR). |

The specific 3-methyl-4-(trifluoromethyl) substitution pattern is particularly noteworthy. It creates a distinct electronic and steric environment on the phenyl ring, offering unique interaction possibilities within a protein binding pocket that differ from its isomers.

Part 2: Hypothesized Therapeutic Applications & Target Classes

Given the molecular profile, we can formulate several evidence-based hypotheses for potential therapeutic applications by examining the structures of approved drugs that share key features with our topic molecule.

Hypothesis 1: Anti-Inflammatory Agent (COX-2 Inhibitor)

Rationale: The non-steroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex) is a selective COX-2 inhibitor that features a trifluoromethyl group and a p-tolyl (4-methylphenyl) group attached to a central pyrazole ring.[8][9] The trifluoromethyl group is crucial for its potency and selectivity.[8] While this compound lacks the sulfonamide and pyrazole core of Celecoxib, the shared presence of a trifluoromethyl- and methyl-substituted phenyl ring makes it a plausible, albeit structurally simpler, fragment that could be explored for COX-2 inhibition.

Hypothesis 2: Nuclear Receptor Modulation (RXR Agonist)

Rationale: Bexarotene (Targretin), an approved treatment for cutaneous T-cell lymphoma, is a retinoid that selectively activates retinoid X receptors (RXRs).[6][10] Bexarotene's structure is based on a substituted benzoic acid derivative. The carboxylic acid is a key feature for its activity. Hydrolysis of the methyl ester of our topic compound would yield 3-methyl-4-(trifluoromethyl)benzoic acid, a molecule that could be investigated as a potential ligand for nuclear receptors like RXRs, which regulate gene expression involved in cell differentiation and apoptosis.[5][11]

Hypothesis 3: Epigenetic Modification (EZH2 Inhibition)

Rationale: The discovery of Tazemetostat (Tazverik), a selective EZH2 inhibitor, involved extensive lead optimization where methyl groups played a critical role in enhancing potency and improving pharmacokinetic properties.[12][13] EZH2 is a histone methyltransferase, and its inhibition can alter gene expression in cancer cells.[14][15] The specific substitution pattern on our molecule could serve as a novel scaffold for developing inhibitors of histone-modifying enzymes. The interplay between the methyl and the bulky, electron-withdrawing trifluoromethyl group could offer a unique binding mode in the S-adenosyl methionine (SAM) pocket of methyltransferases.[12]

Part 3: A Proposed Research & Development Workflow

This section outlines a comprehensive, phased approach to systematically investigate the potential of this compound, from initial screening to a preclinical candidate profile.

Caption: Proposed Drug Discovery Workflow for the Topic Compound.

Phase 1: Target Identification and Hit Validation

The initial phase focuses on testing our primary hypotheses and identifying a confirmed "hit"—a molecule with demonstrable, reproducible activity at a specific biological target.

1.1. In Silico Screening (Computational Chemistry):

-

Objective: To virtually screen this compound and its hydrolyzed acid form against the crystal structures of our hypothesized targets (COX-2, RXRα, EZH2).

-

Methodology:

-

Obtain high-resolution crystal structures of human COX-2 (e.g., PDB ID: 5IKR), RXRα (e.g., PDB ID: 1FBY), and EZH2 (e.g., PDB ID: 5IJ8).

-

Prepare 3D conformers of the ligands (the methyl ester and the carboxylic acid).

-

Perform molecular docking simulations using software like AutoDock Vina or Glide to predict binding poses and estimate binding affinities.

-

Analyze the results for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) within the active sites. Pay close attention to the interactions of the trifluoromethyl and methyl groups.

-

1.2. Primary Biochemical Assays:

-

Objective: To experimentally determine if the compound or its acid analog inhibits/activates the purified target proteins.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [16]

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, vehicle (DMSO), enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

-

Procedure: a. Pre-incubate the COX-1 and COX-2 enzymes with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) or vehicle for 15 minutes at 37°C. b. Initiate the enzymatic reaction by adding arachidonic acid. c. Allow the reaction to proceed for 10 minutes and then terminate. d. Quantify the amount of PGE2 produced using the EIA kit. e. Calculate the percent inhibition at each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). A selective inhibitor will have a much lower IC₅₀ for COX-2 than for COX-1.

Protocol: RXRα Ligand Binding Assay

-

Materials: Purified human RXRα ligand-binding domain (LBD), a radiolabeled RXR agonist (e.g., [³H]-9-cis-retinoic acid), test compound.

-

Procedure: a. Incubate the RXRα LBD with the radiolabeled agonist in the presence of increasing concentrations of the test compound (hydrolyzed acid form). b. After incubation, separate the bound and free radioligand using a filter-binding apparatus. c. Measure the radioactivity of the bound ligand using liquid scintillation counting. d. Determine the IC₅₀ value for the displacement of the radioligand.

Phase 2: Hit-to-Lead Campaign

Once a hit is confirmed (e.g., IC₅₀ < 10 µM in a primary assay), the goal is to improve its potency, selectivity, and drug-like properties through a systematic medicinal chemistry effort.

Caption: The Iterative Hit-to-Lead Cycle.

2.1. Structure-Activity Relationship (SAR) Exploration:

-

Core Scaffold: The 3-methyl-4-(trifluoromethyl)phenyl core is kept constant initially.

-

R-Group Modification (Position 1):

-

Objective: Explore the importance of the ester.

-

Strategy: Synthesize a library of analogs by replacing the methyl ester.

-

Hydrolysis: Create the carboxylic acid (as tested in Phase 1). This is often critical for activity against nuclear receptors or targets with key basic residues (e.g., arginine, lysine) in the active site.

-

Amidation: React the acid with a diverse panel of primary and secondary amines to create amides. This can improve metabolic stability and introduce new hydrogen bond donors/acceptors.

-

Ester Variation: Synthesize different esters (ethyl, isopropyl, etc.) to probe for steric tolerance.

-

-

-

Aromatic Ring Substitution:

-

Objective: Probe the electronic and steric requirements of the phenyl ring.

-

Strategy: Synthesize analogs with additional substituents (e.g., fluorine, chlorine, methoxy) at the available positions (2, 5, 6) to map the binding pocket.

-

2.2. Early ADME & Toxicology Profiling: As analogs with improved potency are identified, they should be triaged through a panel of simple, high-throughput in vitro assays.

-

Solubility: Kinetic or thermodynamic solubility measurement.

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to predict intestinal absorption.

-

Metabolic Stability: Incubation with human liver microsomes to measure the rate of metabolism.

-

Cytotoxicity: Evaluation against a standard cell line (e.g., HepG2) to flag early toxicity issues.

Phase 3: Lead Optimization

This phase begins when a "lead series" is identified—a group of compounds with consistent SAR, nanomolar potency, good selectivity, and promising early ADME properties. The goal is to select a single preclinical candidate.

3.1. In Vivo Pharmacokinetics (PK):

-

Objective: To understand how the lead compounds are absorbed, distributed, metabolized, and excreted in a living system.

-

Methodology: Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Collect blood samples over time and measure the drug concentration using LC-MS/MS. Key parameters to determine are half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

3.2. In Vivo Efficacy Models:

-

Objective: To determine if the compound has the desired therapeutic effect in an animal model of the disease.

-

Model Selection (Hypothesis-Dependent):

-